Bpde-III

Descripción

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Metabolism and Biological Activity Research

PAHs are formed during the incomplete combustion of organic matter and are widespread environmental contaminants found in sources such as coal tar, tobacco smoke, and grilled foods cellbiolabs.comwikipedia.orgmybiosource.com. B[a]P is a well-studied prototype of PAHs due to its known mutagenic and carcinogenic activity oup.com. The biological activity of B[a]P is intrinsically linked to its metabolism, which produces various oxygenated derivatives, including epoxides, dihydrodiols, phenols, and quinones mdpi.com. Among these metabolites, the diol epoxides, particularly BPDE, are considered the key mediators of B[a]P's carcinogenic potential frontiersin.orgcellbiolabs.commdpi.commdpi.com. The formation of BPDE involves a multi-step enzymatic process. B[a]P is initially oxidized by cytochrome P450 enzymes to form epoxides, such as benzo[a]pyrene-7,8-epoxide. This epoxide is then hydrolyzed by epoxide hydrolase to form a dihydrodiol, specifically benzo[a]pyrene-7,8-dihydrodiol. A subsequent oxidation by cytochrome P450 enzymes converts the dihydrodiol into the highly reactive diol epoxide frontiersin.orgcellbiolabs.comwikipedia.org. This metabolic pathway highlights the critical role of cellular enzymes in activating B[a]P into its genotoxic forms frontiersin.orgcellbiolabs.commdpi.commdpi.com. The resulting BPDEs can then interact with DNA, leading to the formation of DNA adducts, which are considered initiating events in chemical carcinogenesis cellbiolabs.commdpi.commdpi.comwikipedia.org.

Overview of BPDE Isomeric Forms and Their Differential Research Significance

The metabolic activation of B[a]P can lead to the formation of several BPDE isomers, which differ in the stereochemistry of the epoxide and hydroxyl groups. The primary isomers are the anti- and syn-BPDEs, referring to the relative orientation of the epoxide oxygen and the benzylic hydroxyl group. Further complexity arises from the presence of enantiomers within each class (e.g., (+)-anti-BPDE and (-)-anti-BPDE) oup.comresearchgate.net.

Research has demonstrated that these different isomeric forms exhibit differential biological activities, particularly in their ability to form DNA adducts and induce mutations oup.com. While racemic anti-BPDE is frequently used in research due to its availability, (+)-anti-BPDE is often considered the most significant stereoisomer in terms of mutagenicity and carcinogenicity oup.com. Studies comparing the effects of different isomers have shown variations in DNA adduct formation patterns and levels, contributing to their differential research significance oup.com. BPDE-III, specifically 9r,10t-dihydroxy-7c,8c-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene, is another isomer that has been investigated to understand how subtle structural differences among BPDEs influence their biological interactions and potential for causing damage nih.gov. Comparing the effects of this compound with other isomers, such as the highly carcinogenic BPDE-I (7r,8t-dihydroxy-9t,10t-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene), provides insights into the structure-activity relationships of these compounds nih.gov.

Historical Perspectives and Foundational Studies on this compound Research

Early research into PAHs and their link to cancer dates back to the 18th century, with observations of scrotal cancer in chimney sweeps connected to soot exposure wikipedia.org. The identification of B[a]P as a key carcinogen in coal tar in 1933 and subsequent demonstrations of its carcinogenicity in animal models laid the groundwork for understanding PAH-induced cancers wikipedia.org. The focus shifted to the metabolic activation of B[a]P in the latter half of the 20th century, leading to the identification and characterization of BPDEs as the ultimate carcinogenic metabolites frontiersin.orgcellbiolabs.commdpi.commdpi.comwikipedia.org.

Foundational studies on this compound specifically emerged as researchers sought to understand the biological activities of the various metabolites produced during B[a]P metabolism. Investigations comparing this compound with other isomers, particularly the highly mutagenic and carcinogenic anti-BPDE (often referred to as BPDE-I in earlier literature or in the context of comparing specific isomers), were crucial in establishing the differential potencies and mechanisms of these related compounds nih.gov. These studies often involved assessing DNA adduct formation, cytotoxicity, and mutagenicity in various cell lines and animal models nih.gov. For example, early work compared the DNA binding levels, cytotoxicity, and mutagenicity of this compound and BPDE-I in Chinese hamster ovary (CHO) cells, revealing significant differences in their biological effects despite their structural similarities nih.gov. These historical studies were fundamental in highlighting that not all BPDE isomers possess the same level of biological activity and underscored the importance of studying individual isomers like this compound to fully comprehend the complex toxicology of B[a]P.

Table 1: Key BPDE Isomers and Research Significance

| Isomer Name (Common) | Chemical Name (Example Stereoisomer) | Significance in Research |

| anti-BPDE (BPDE-I) | (+)-anti-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide | Often considered the most mutagenic and carcinogenic isomer; extensively studied for DNA adduct formation and related biological effects. oup.com |

| syn-BPDE | (+)-syn-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide | Studied for its distinct DNA adduct formation patterns and biological activity compared to anti-BPDE. researchgate.net |

| This compound | 9r,10t-dihydroxy-7c,8c-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene | Investigated to understand the structure-activity relationship among BPDE isomers and its specific biological effects, often compared to BPDE-I. nih.gov |

| BPDE-II | 7R,8T-dihydroxy-9,10C-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene | Identified as a potent mutagen and carcinogen, also studied for its DNA adduct formation. ontosight.ai |

Table 2: Comparative DNA Adduct Formation (this compound vs. BPDE-I)

| Compound | DNA Binding Levels (Relative to BPDE-I) | Cell Type Tested | Reference |

| This compound | Approximately 30-fold lower | Chinese Hamster Ovary (CHO) | nih.gov |

| BPDE-I | 1 (Baseline) | Chinese Hamster Ovary (CHO) | nih.gov |

Note: Data extracted from a specific study nih.gov and may vary depending on experimental conditions and cell types.

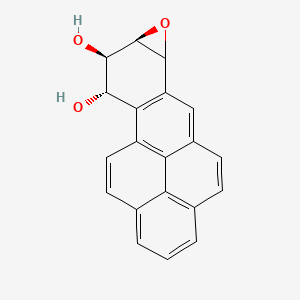

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S,4R,5R)-6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c21-17-16-12-7-6-10-3-1-2-9-4-5-11(15(12)14(9)10)8-13(16)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19?,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHKPYXMVVSHGS-JWQSRSOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C6C5O6)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@@H]6C5O6)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66212-61-1 | |

| Record name | Bpde-III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066212611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Biotransformation and Formation Pathways of Bpde Iii

Enzymatic Activation Pathways Leading to BPDE-III Formation

The primary pathway for this compound formation is a multi-step enzymatic process initiated by cytochrome P450 (CYP) enzymes and involving epoxide hydrolase.

Role of Cytochrome P450 (CYP) Enzymes in Precursor Metabolism

Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, play a central role in the initial oxidation of BaP plos.orgfrontiersin.orgmdpi.comnih.govoup.comopenaccessjournals.comoup.comnih.govopenaccessjournals.comnih.govnih.govresearchgate.net. These enzymes catalyze the monooxygenation of BaP to form arene oxides, including BaP-7,8-oxide mdpi.comnih.gov. CYP1A1 is considered a major enzyme in the bioactivation of BaP to species that form DNA adducts nih.govoup.com. While CYP1A1 is involved in both the generation and potentially the degradation of BPDE, CYP1B1 appears to primarily contribute to BPDE generation nih.gov. Studies using human liver microsomes and recombinant enzymes have shown that CYP1A1, CYP1B1, and CYP2C19 are capable of forming BaP-7,8-dihydrodiol, a key precursor to this compound nih.govresearchgate.net.

Epoxide Hydrolase Involvement in Dihydrodiol Generation

Following the initial epoxidation by CYPs, epoxide hydrolase (EH), specifically microsomal epoxide hydrolase (mEH or EPHX1), catalyzes the hydrolysis of the BaP-7,8-oxide to form the corresponding trans-dihydrodiol, BaP-7,8-dihydrodiol plos.orgfrontiersin.orgmdpi.comnih.govoup.comopenaccessjournals.comoup.comnih.govopenaccessjournals.comnih.govnih.govresearchgate.netaacrjournals.orgnih.govplos.orgmdpi.com. This hydrolysis reaction involves the trans addition of water to the epoxide ring aacrjournals.org. While generally considered a detoxification step for many epoxides, in the case of BaP, the resulting 7,8-dihydrodiol is a substrate for further metabolic activation to the ultimate carcinogen, this compound nih.govaacrjournals.org. mEH is highly expressed in various human tissues, including the lung and liver aacrjournals.orgnih.gov.

Contribution of Aldo-Keto Reductases (AKRs) to this compound Metabolic Pathways

Aldo-keto reductases (AKRs) are a superfamily of enzymes involved in the metabolism of various substrates, including chemical carcinogens and their metabolites acs.orgnih.gov. AKRs, such as AKR1A1, have been implicated in the metabolism of BaP-7,8-dihydrodiol researchgate.net. Instead of forming diol epoxides, AKRs can oxidize trans-dihydrodiols to ortho-quinones nih.govacs.orgresearchgate.netoup.com. This pathway competes with the CYP-mediated formation of this compound researchgate.net. However, some research suggests that AKR1A1 can also contribute to the formation of the major BPDE-DNA adduct, dG-N²-BPDE, which is typically associated with this compound researchgate.net. The dominant pathway for BaP-7,8-dihydrodiol activation by CYPs or AKRs can depend on the cellular redox state, with a higher NADPH concentration favoring the CYP-mediated formation of anti-BPDE researchgate.net.

Non-Enzymatic and Radical-Mediated Formation Mechanisms

While enzymatic pathways are the primary route for this compound formation, non-enzymatic and radical-mediated mechanisms can also contribute to the metabolic activation of BaP. Radical cation mechanisms represent an alternative pathway for BaP activation, distinct from the diol epoxide route nih.govnih.govnih.gov. These mechanisms can lead to the formation of different types of DNA adducts, including depurinating adducts nih.govnih.gov. Additionally, non-enzymatic reactions, such as chloride-catalyzed pathways, can influence the stereochemistry of adduct formation. Chloride ions can catalyze the formation of cis-adducts via a trans-halohydrin intermediate, a mechanism that may be relevant in biological environments with relatively high intracellular chloride concentrations nih.govevitachem.com.

Stereochemical Considerations in this compound Biogenesis (e.g., anti- and syn-BPDE)

The metabolic activation of BaP-7,8-dihydrodiol can lead to the formation of different stereoisomers of BPDE, primarily the anti- and syn-BPDE diastereomers mdpi.comnih.govnih.govtandfonline.comgoogle.comki.seresearchgate.net. These isomers differ in the relative orientation of the epoxide group and the hydroxyl group at the 7-position. The anti-BPDE isomer, where the epoxide oxygen is trans to the hydroxyl group, is generally considered the major and most potent carcinogenic form responsible for the majority of DNA adducts observed in biological systems mdpi.comnih.govresearchgate.net.

Studies have shown stereoselective metabolism of BaP and its dihydrodiol precursor. For instance, hepatic microsomes from English sole metabolized BaP and BaP-7,8-dihydrodiol stereoselectively to predominantly form the anti-BPDE/trans-dG adduct nih.gov. In in vitro systems, four isomers of BPDE are known to be formed, with anti-(R,S)-dihydrodiol (S,R)-epoxide and syn-(S,R)-dihydrodiol (S,R)-epoxide conformations being the major contributors to DNA adduct formation researchgate.net. The formation of anti-BPDE is highly preferred when (-)-BaP (7R,8R) dihydrodiol is incubated with human and liver microsomes researchgate.net. The stereochemistry of BPDE isomers influences their reactivity and the types of DNA adducts formed, with syn-BPDE tending to form cis-adducts and anti-BPDE primarily forming trans-adducts tandfonline.comki.se.

Table 1: Key Stereoisomers of this compound

| Isomer | Description | Primary DNA Adduct Configuration |

| anti-BPDE | Epoxide oxygen is trans to the C7 hydroxyl group. Often the major isomer. | trans |

| syn-BPDE | Epoxide oxygen is cis to the C7 hydroxyl group. | cis |

Intracellular and In Vitro Systems for Studying this compound Formation

Various intracellular and in vitro systems have been employed to study the formation of this compound and its interaction with DNA. These systems allow for controlled environments to investigate the enzymatic pathways, the influence of different factors, and the resulting DNA damage.

In vitro systems include the use of liver microsomes nih.govnih.govresearchgate.net, reconstituted enzyme systems containing purified CYPs and epoxide hydrolase oup.com, and isolated DNA incubated with pre-formed BPDE nih.govnih.gov. Studies using rat liver microsomes in vitro have identified BPDE-10-N2dG as a major stable DNA adduct formed via the diol epoxide pathway nih.gov.

Cellular models, such as human cell lines from different organs (e.g., HepG2, A549, T24, MCF-7, BEAS-2B), provide intracellular environments to study BaP metabolism and BPDE-DNA adduct formation plos.orgoup.comnih.govgoogle.comnih.gov. These studies have revealed differences in BPDE adduct formation depending on the cell line and BaP concentration, likely due to variations in the expression and activity of metabolizing enzymes plos.org. Organoid cultures derived from human tissues (e.g., gastric, pancreas, liver, colon, kidney) are also utilized as in vitro systems that better reproduce the characteristics of mammalian tissues compared to 2D cultures, allowing for investigation of BaP metabolism and BPDE formation in a more in vivo-like context nih.govresearchgate.net.

Factors influencing intracellular BPDE-DNA adduct formation have been investigated in these systems. For example, studies in a DNA repair-deficient human cell line showed that inorganic arsenite enhanced BPDE-DNA adduct formation by increasing the cellular uptake of BPDE nih.gov. The cellular redox state has also been shown to influence the balance between BPDE formation via CYPs and ortho-quinone formation via AKRs researchgate.net.

Table 2: Examples of Systems Used to Study this compound Formation

| System Type | Examples | Key Applications |

| In Vitro | Liver microsomes, Reconstituted enzyme systems, Isolated DNA | Studying enzymatic pathways, Identifying DNA adducts, Analyzing reaction kinetics |

| Intracellular/Cellular | Human cell lines (HepG2, A549, T24, MCF-7, BEAS-2B), Organoid cultures | Investigating metabolism in a cellular context, Assessing adduct formation in situ |

These diverse systems provide valuable insights into the complex processes governing this compound formation and its interaction with biological macromolecules.

Molecular Interactions and Dna Adduct Formation by Bpde Iii

Fundamental Mechanisms of Covalent DNA Adduct Formation

The formation of covalent DNA adducts by BPDE-III involves the reaction of the electrophilic epoxide ring of this compound with nucleophilic sites on the DNA bases pnas.orgtera.org. This alkylation results in the formation of stable and unstable adducts oup.com. The process can be influenced by factors such as pH and the presence of salts osti.govpnas.org.

Site-Specificity of Adduction on Deoxyguanosine (N2, N7) and Deoxyadenosine (B7792050)

Research indicates that this compound primarily targets deoxyguanosine (dG) residues in DNA. The major adduct formed by this compound is at the N7 position of deoxyguanosine, accounting for over half of the total adducts observed in in vitro reactions with DNA nih.gov. A second major adduct involves the N2 position of deoxyguanosine nih.gov. While BPDE (referring generally to benzo[a]pyrene (B130552) diol epoxide isomers) is known to alkylate the exocyclic amino group of deoxyadenosine (dAdo) at the N6 position, and to a lesser extent, deoxycytidine (dCyd) at the N4 and N3 positions, studies specifically on this compound detected little or no reaction with deoxyadenosine residues nih.govacs.orgresearchgate.net.

Table 1: Major DNA Adduction Sites of this compound

| Deoxynucleoside | Primary Adduction Site(s) | Relative Abundance (this compound) |

| Deoxyguanosine | N7, N2 | Major (N7 > N2) nih.gov |

| Deoxyadenosine | Not significant | Little or no reaction nih.gov |

| Deoxycytidine | Not specified for this compound | Minor (for general BPDE) acs.orgresearchgate.net |

Influence of DNA Sequence Context on Adduct Formation

The local DNA sequence context can significantly influence the degree and types of structural distortion caused by BPDE adduct formation at guanine (B1146940) residues d-nb.info. Studies with BPDE isomers have shown that adduct formation is nonrandom along DNA sequences, with significant differences in the extent of adduction depending on the surrounding bases acs.org. For example, the presence of a cytosine 5' to the damaged guanine has been associated with higher damage formation, consistent with increased adduction at methylated CpG sites oup.com. While this has been demonstrated for BPDE-dG adducts generally, the specific influence of sequence context on this compound adduction would likely follow similar principles due to the shared structural features and reactivity with DNA.

Kinetic Studies of Adduct Formation and Stability

Kinetic studies are essential to understand the rate of this compound adduct formation and their stability over time tera.org. The N7-deoxyguanosine adduct formed by this compound is noted to be unstable in DNA at 37°C, with a half-life of approximately 24 hours nih.gov. This lability can lead to the release of the modified base, resulting in apurinic sites and single-strand breaks in the DNA nih.gov. In contrast, stable adducts, predominantly formed at the N2 position of guanine by other BPDE isomers, are more persistent nih.gov. The stability of adducts is a critical factor influencing their biological effects, including their potential to cause mutations aopwiki.org.

Table 2: Stability of this compound DNA Adducts

| Adduct Type | Stability in DNA (37°C) | Half-life (approx.) | Consequences of Lability |

| N7-deoxyguanosine | Unstable | 24 hours nih.gov | Depurination, single-strand breaks nih.gov |

| N2-deoxyguanosine | More stable (in general for BPDE) | Not specified for this compound | Potential for persistence nih.gov |

Molecular Interactions of this compound with Cellular Proteins and Other Macromolecules

Beyond DNA, BPDE isomers, including potentially this compound, can interact with other cellular macromolecules, such as proteins oup.comdntb.gov.ua. These interactions can occur through covalent binding.

Binding Specificities and Binding Affinities

Studies on the interaction of BPDE (referring generally to BPDE isomers) with proteins like human hemoglobin and serum albumin have demonstrated covalent adduct formation osti.govdntb.gov.ua. The extent of adduct formation with hemoglobin was shown to be dependent on both BPDE and hemoglobin concentrations osti.gov. The presence of hemoglobin appeared to stabilize BPDE, similar to observations with albumin and liver microsomes osti.gov. While specific binding specificities and affinities of this compound for individual cellular proteins are not detailed in the provided search results, the general principle of BPDE isomers interacting with proteins through covalent modification suggests that this compound is likely to exhibit similar interactions, potentially with varying specificities and affinities depending on the protein structure and accessible nucleophilic sites. The study of protein-ligand interactions often involves determining binding specificity and affinity to understand the strength and selectivity of the molecular recognition elifesciences.orgbiorxiv.orgpnas.org.

Table 3: Examples of BPDE Interactions with Proteins

| Macromolecule | Type of Interaction | Notes |

| Hemoglobin | Covalent Adduction | Dependent on concentrations, potential stabilization of BPDE osti.gov |

| Serum Albumin | Covalent Adduction | Mentioned as interacting with BPDE dntb.gov.ua |

Computational Modeling of Protein-BPDE-III Interactions

Computational approaches, particularly molecular docking and molecular dynamics simulations, have been employed to study the interactions between this compound and various proteins. These methods aim to predict the binding poses of this compound within protein structures and estimate the binding affinities, thereby shedding light on the molecular mechanisms underlying this compound's biological effects.

Molecular docking studies involve predicting the preferred orientation and binding site of a small molecule (ligand), such as this compound, to a protein (receptor) based on scoring functions that estimate the binding energy nih.govmdpi.com. This technique can identify potential protein targets and key amino acid residues involved in the interaction. For instance, molecular docking analysis has been used to examine the binding of BPDE to proteins within crucial signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are implicated in inflammation, cell survival, and proliferation sciencecast.orgbiorxiv.org.

Research utilizing docking studies has indicated that BPDE exhibits varying binding affinities for different proteins. For example, studies have reported moderate binding affinity of BPDE with NF-κB. sciencecast.orgbiorxiv.org. Higher binding affinities have been observed for proteins within the MAPK and PI3K/Akt pathways, such as CDK1, LOX, and CDK6 sciencecast.orgbiorxiv.org. These computational findings suggest that BPDE's influence on tumor progression might involve significant contributions from these pathways, in addition to interactions with NF-κB sciencecast.orgbiorxiv.org.

Interactive Table 1: Predicted Binding Affinities of BPDE with Selected Proteins

| Protein | Pathway | Predicted Binding Affinity (kcal/mol) |

| NF-κB | NF-κB | -6.11 |

| CDK1 | MAPK/PI3K/Akt | -7.46 |

| LOX | MAPK/PI3K/Akt | -7.47 |

| CDK6 | MAPK/PI3K/Akt | -6.84 |

Note: Data extracted from computational docking studies sciencecast.orgbiorxiv.org.

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both the protein and the ligand in a physiological environment nih.govbiorxiv.org. MD simulations can reveal the stability of the complex, conformational changes upon binding, and the nature and duration of specific interactions like hydrogen bonds and hydrophobic contacts nih.govbiorxiv.orgoup.com. While the provided search results specifically mention MD simulations in the context of computational modeling of protein interactions nih.govoup.comdocumentsdelivered.comelifesciences.orgbiorxiv.org, detailed findings of MD simulations specifically for this compound interacting with proteins were not extensively detailed in the snippets, beyond the general application of the method.

Computational studies have also explored the interaction of BPDE with specific proteins like Glutathione-S-transferase (GST) and Acetylcholinesterase (AChE) using molecular docking. These studies have shown high binding affinities and molecular interactions with amino acid residues in the active or inhibitor binding sites of these enzymes nih.govresearchgate.net. For instance, BPDE was found to form stable hydrogen bonds with AChE in Drosophila melanogaster nih.govresearchgate.net.

The application of computational modeling, including molecular docking and molecular dynamics simulations, is crucial for understanding the complex molecular interactions between this compound and cellular proteins. These studies provide valuable data on binding affinities and interaction sites, contributing to the broader understanding of how this compound may exert its biological effects through protein binding sciencecast.orgbiorxiv.orgnih.govresearchgate.net.

Compound Information

Cellular Responses to Bpde Iii Induced Dna Damage

Activation of DNA Damage Response (DDR) Pathways

The presence of BPDE-III-induced DNA adducts activates the DDR, a complex signaling network that coordinates cell cycle progression, DNA repair, and, if necessary, programmed cell death (apoptosis) or senescence. This activation involves a series of molecular events, including the recruitment of sensor proteins to the damage site and the subsequent activation of protein kinases.

Signaling Molecules and Protein Kinase Cascades (e.g., p53, p21, CHK2, γ-H2AX)

Key signaling molecules and protein kinases are central to the this compound-induced DDR. The tumor suppressor protein p53 plays a critical role, becoming activated and stabilized in response to DNA damage. researchgate.netresearchgate.netgoogle.comoup.com Activated p53 can then induce the transcription of various target genes, including p21. researchgate.netresearchgate.netoup.com p21 is a cyclin-dependent kinase (CDK) inhibitor that mediates cell cycle arrest, providing time for DNA repair before replication or cell division occurs. biotechrep.ir

CHK2 (Checkpoint Kinase 2) is another pivotal kinase in the DDR pathway activated by BPDE or its parent compound benzo[a]pyrene (B130552). researchgate.netresearchgate.net CHK2 is typically activated by phosphorylation, often downstream of the ATM kinase, which is recruited to sites of DNA double-strand breaks. biotechrep.irembopress.org Activated CHK2 can phosphorylate p53, contributing to its activation and subsequent induction of p21 and cell cycle arrest. embopress.org

γ-H2AX, a phosphorylated variant of the histone variant H2AX, is a widely recognized marker for DNA double-strand breaks and is also induced by BPDE treatment. researchgate.netresearchgate.netbiotechrep.irresearchgate.netoup.com H2AX is rapidly phosphorylated at serine 139 (forming γ-H2AX) at sites of DNA damage, facilitating the recruitment of repair proteins and the assembly of repair foci. biotechrep.ir While primarily associated with double-strand breaks, γ-H2AX formation can also occur in response to other types of DNA damage, including bulky adducts that impede replication forks. biotechrep.irresearchgate.net

Mechanisms of Nucleotide Excision Repair (NER) of this compound Adducts

Nucleotide Excision Repair (NER) is the primary pathway responsible for removing bulky DNA adducts induced by agents like this compound. researchgate.netresearchgate.netwikipedia.orgkarger.com NER is a versatile repair mechanism that recognizes and removes a wide variety of helix-distorting lesions. researchgate.netwikipedia.orglibretexts.org The process involves several steps: damage recognition, unwinding of the DNA helix, incision of the damaged strand on both sides of the lesion, removal of the damaged oligonucleotide, and synthesis of new DNA to fill the gap. researchgate.netlibretexts.orgnih.gov

NER in eukaryotes is broadly divided into two subpathways: Global Genome NER (GG-NER) and Transcription-Coupled NER (TC-NER). researchgate.netwikipedia.org GG-NER surveys the entire genome for lesions, while TC-NER is specifically activated when a lesion blocks the progression of RNA polymerase during transcription. researchgate.netwikipedia.org Both pathways converge on a common set of factors for the later steps of incision and repair synthesis. wikipedia.org

Role of Specific Repair Proteins (e.g., ERCC1, ERCC2/XPD)

Several key proteins are essential for the efficient operation of the NER pathway. ERCC1 (Excision Repair Cross-Complementation Group 1) and ERCC2, also known as XPD (Xeroderma Pigmentosum Group D), are indispensable components. researchgate.netnih.govoup.com

ERCC1 forms a heterodimer with ERCC4/XPF, and this complex acts as an endonuclease responsible for making the 5' incision on the damaged DNA strand. wikipedia.orgnih.gov ERCC2/XPD is a subunit of the transcription factor IIH (TFIIH) complex and functions as an ATP-dependent DNA helicase. wikipedia.orgnih.gov Its role is to unwind the DNA helix around the lesion, creating an open structure that allows other repair proteins access to the damaged site. wikipedia.orgnih.gov Genetic variations (single nucleotide polymorphisms or SNPs) in ERCC1 and ERCC2 genes have been shown to modulate the levels of BPDE-induced DNA adducts and affect DNA repair capacity. researchgate.netnih.govoup.com

Genome-Wide Mapping of this compound Adduct Excision Repair

Research utilizing high-resolution genomic assays has been applied to measure BPDE-induced damage formation and mutagenesis in human cells. researchgate.net By integrating this data with measurements of repair, transcription, and chromatin features, studies aim to provide a genome-wide understanding of how this compound adducts are repaired across the genome. researchgate.net This approach helps to reveal potential biases or preferences in repair efficiency in different genomic regions or contexts.

Sequence Specificity and Transcription-Coupled Repair

The local sequence context of DNA can influence the formation and repair of this compound adducts. mdpi.com Furthermore, the process of transcription significantly impacts the repair of this compound lesions. TC-NER is a crucial subpathway for removing lesions that block RNA polymerase II. researchgate.net This coupling of transcription and repair ensures that actively transcribed genes are preferentially cleared of DNA damage, highlighting the importance of maintaining transcriptional fidelity. researchgate.netkarger.com

Translesion DNA Synthesis (TLS) and this compound Adduct Bypass

While NER is the primary repair pathway for this compound adducts, these lesions can still pose a challenge to the replication machinery. When a replication fork encounters an unrepaired bulky adduct, it can stall. researchgate.netnih.gov To prevent persistent replication blocks and potential genomic instability, cells can utilize Translesion DNA Synthesis (TLS). researchgate.netmdpi.comnih.gov

TLS is a damage tolerance pathway that employs specialized DNA polymerases capable of inserting nucleotides opposite damaged bases and extending synthesis past the lesion. researchgate.netmdpi.comnih.gov This process allows replication to continue, albeit often in an error-prone manner, which can lead to mutations. mdpi.comnih.gov

Specific TLS polymerases are involved in bypassing this compound adducts. DNA polymerase κ (Polκ) is particularly well-known for its role in accurately bypassing BPDE-N2-dG lesions. mdpi.combiorxiv.org Studies have shown that Polκ can efficiently insert dCMP opposite these bulky adducts. biorxiv.org The recruitment of TLS polymerases like Polκ to BPDE lesions appears to occur predominantly behind replication forks that have been restarted by the primase-polymerase PrimPol. nih.gov This suggests that TLS plays a crucial role in filling single-stranded DNA gaps left behind stalled and restarted replication forks, thereby preventing their conversion into more deleterious double-strand breaks. nih.govnih.gov

Cellular Fate of Unrepaired this compound DNA Adducts

Despite the presence of efficient DNA repair mechanisms like NER, some this compound DNA adducts may evade repair. Unrepaired this compound adducts can have several critical cellular fates, significantly impacting genomic stability and cell survival.

One major consequence of unrepaired this compound adducts is their potential to block essential cellular processes, including transcription and DNA replication oup.comoup.com. When DNA replication encounters an unrepaired adduct, it can lead to stalled replication forks nih.gov. The bypass of these stalled forks by TLS polymerases, while allowing replication to continue, can be error-prone, leading to mutations researchgate.netbiorxiv.org.

Unrepaired this compound adducts are a significant source of mutations, particularly G to T transversions, which are frequently observed in smoking-related cancers acs.orgoup.comfrontiersin.org. These mutations can occur if the adducts are not removed before DNA replication nih.gov. The persistence of unrepaired adducts, even at low levels of environmental exposure, has been noted nih.gov.

In cases of overwhelming or persistent DNA damage from this compound, cells may activate programmed cell death pathways, such as apoptosis, to eliminate damaged cells and prevent the propagation of mutations aacrjournals.orgsigmaaldrich.com. The induction of cell death by this compound is suggested to be initiated by DNA damage and mediated through pathways involving p53 aacrjournals.org.

Alternatively, cells with unrepaired DNA damage may enter a state of irreversible dormancy known as senescence sigmaaldrich.com. Senescence can prevent damaged cells from dividing, thus acting as a barrier to tumor development sigmaaldrich.com. Repression of certain DNA repair pathways, such as mismatch repair (MMR) and homologous recombination (HR), in response to this compound-induced DNA damage has been linked to the onset of cellular senescence nih.gov.

The efficiency of DNA repair and, consequently, the level of unrepaired this compound adducts can be influenced by various factors, including genetic polymorphisms in DNA repair genes nih.govoup.complos.org. For example, variations in ERCC1 and ERCC2 genes have been associated with decreased DNA repair efficiency of this compound-induced damage plos.org. Furthermore, the activity of detoxification enzymes like glutathione (B108866) S-transferase (GSTP1-1) can impact the initial formation of this compound-DNA adducts, with certain allelic variants offering greater protection nih.gov.

Research findings highlight the persistence of this compound adducts and the consequences of their incomplete removal. A study investigating repair in TK6 cells showed that while a significant proportion of adducts were removed over time, repair was not complete, suggesting that even low levels of damage can persist nih.gov.

The cellular fate of unrepaired this compound DNA adducts can be summarized as follows:

| Cellular Fate | Mechanism(s) Involved | Consequences |

| Replication Blockage | Physical presence of adducts hindering DNA polymerase. | Stalled replication forks. |

| Transcriptional Blockage | Physical presence of adducts hindering RNA polymerase. | Impaired gene expression. |

| Mutagenesis | Error-prone translesion synthesis bypass during replication. | Primarily G to T transversions; potential for cancer. |

| Apoptosis | Activation of programmed cell death pathways (e.g., via p53). | Elimination of damaged cells. |

| Senescence | Irreversible cell cycle arrest. | Prevention of proliferation of damaged cells. |

| Persistence | Incomplete repair by cellular mechanisms. | Long-term presence of adducts in the genome. |

The balance between DNA repair capacity, the efficiency of damage bypass pathways, and the activation of cell death or senescence programs ultimately determines the cellular outcome following this compound exposure and the potential for long-term genomic instability and disease development.

Detoxification and Elimination Pathways of Bpde Iii

Phase I Biotransformation and Metabolite Generation

While BPDE-III itself is a product of Phase I and hydrolysis reactions from BaP, further Phase I metabolism of this compound can occur, though conjugation reactions (Phase II) are considered the primary detoxification route for this specific metabolite. plos.orgucanr.edu The initial metabolism of BaP involves cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which oxidize the aromatic rings to form epoxides. frontiersin.orgplos.orgmdpi.comoup.comoup.comresearchgate.net These epoxides are then hydrolyzed by epoxide hydrolase (EH) to form dihydrodiols. plos.orgnih.govmdpi.comoup.comoup.com Further CYP-mediated epoxidation of the dihydrodiols leads to the formation of diol epoxides like this compound. plos.orgnih.govoup.comoup.com

This compound can undergo spontaneous hydrolysis to form tetrol metabolites, which are more stable and water-soluble than the parent compound. oup.com This hydrolysis is a non-enzymatic detoxification pathway.

Phase II Conjugation Reactions

Phase II metabolism involves the conjugation of this compound or its Phase I metabolites with endogenous molecules such as glutathione (B108866), glucuronic acid, or sulfate. plos.orgnih.govoup.comucanr.edupnas.org These conjugation reactions significantly increase the hydrophilicity of the compounds, facilitating their excretion. plos.orgnih.govoup.com

Glutathione S-Transferase (GST) Mediated Conjugation

Glutathione S-transferases (GSTs) play a critical role in the detoxification of electrophilic compounds, including this compound, by catalyzing the conjugation of glutathione (GSH) to the epoxide ring. mdpi.commdpi.comaacrjournals.orgnih.govnih.govepa.govnih.govoup.comoup.com This reaction forms a glutathione conjugate, which is less reactive and more water-soluble. frontiersin.orgmdpi.comepa.govresearchgate.net

Studies have shown that various human GST isoforms can catalyze the conjugation of this compound with GSH, with differing efficiencies. The pi class GST (GSTP1-1) is considered highly efficient in this process. aacrjournals.orgnih.gov Allelic variants of human GSTP1-1 have demonstrated different catalytic activities towards this compound, influencing the level of protection against BPDE-induced DNA damage. aacrjournals.orgnih.gov For instance, cells transfected with hGSTP1(VA) and hGSTP1(VV) showed significantly higher GST activity towards (+)-anti-BPDE compared to hGSTP1(IA) transfectant cells. aacrjournals.orgnih.gov

Research using purified rat liver GSTs has also investigated the kinetics of BPDE-GSH conjugate formation. Different isoforms exhibit varying maximum rates of conjugation. oup.com

| Rat Liver GST Isozyme | Maximum Rate of Conjugation (nmol/min/mg protein) |

| 1-1 | 105 oup.com |

| 1-2 | 72 oup.com |

| 2-2 | 83 oup.com |

| 3-3 | 35 oup.com |

| 3-4 | 179 oup.com |

| 4-4 | 357 oup.com |

The catalytic efficiency of GSTs towards this compound is influenced by both BPDE and GSH concentrations, with studies revealing non-linear kinetics at varying GSH levels. nih.govoup.comoup.com

UDP-Glucuronosyltransferase (UGT) Activity

UDP-Glucuronosyltransferases (UGTs) are another important family of Phase II enzymes involved in the detoxification of various compounds, including some PAH metabolites. nih.govoup.comoup.com UGTs catalyze the conjugation of glucuronic acid to functional groups like hydroxyl groups, forming glucuronides. plos.orgnih.govoup.com While this compound itself is an epoxide, its hydrolysis products, the tetrols, contain hydroxyl groups that can serve as substrates for UGT-mediated glucuronidation. oup.com This conjugation further increases water solubility and promotes excretion. plos.orgnih.govoup.com Studies have shown that UGTs, such as UGT1A6 and UGT2B7, are involved in the detoxification of BaP metabolites. oup.com

Phase III Efflux Mechanisms (e.g., ABC Transporters like ABCC1, ABCC2)

Phase III metabolism involves the transport of conjugated metabolites out of cells and ultimately out of the body. mdpi.commdpi.comresearchgate.net ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a crucial role in this efflux. mdpi.comnih.govnih.govwikipedia.orgmedtechbcn.comoaepublish.com Specific ABC transporters, such as ABCC1 (also known as MRP1) and ABCC2 (also known as MRP2), are known to transport glutathione conjugates, including those formed from this compound. mdpi.comresearchgate.netoaepublish.com

The efflux of BPDE-GSH conjugates mediated by transporters like ABCC2 is considered essential for cellular protection against BPDE-induced DNA damage. researchgate.net This transport prevents the accumulation of the conjugate within the cell, which could potentially inhibit further GST activity or lead to other adverse effects. researchgate.net

Regulatory Mechanisms of Detoxification Enzymes (e.g., AhR, NRF2 Signaling Pathways)

The expression and activity of the enzymes involved in this compound detoxification are tightly regulated by various signaling pathways. Two key pathways are the Aryl Hydrocarbon Receptor (AhR) and the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathways. mdpi.comjst.go.jpsigmaaldrich.comnih.govmdpi.comnih.gov

The AhR is a ligand-activated transcription factor that plays a significant role in the induction of Phase I and Phase II xenobiotic-metabolizing enzymes, including some CYPs and GSTs. plos.orgmdpi.comresearchgate.netnih.goviiarjournals.org BaP is a known ligand for AhR, and its activation can lead to the upregulation of enzymes involved in its metabolism and detoxification, although this can also lead to the formation of reactive intermediates like this compound. plos.orgmdpi.comresearchgate.netjst.go.jpnih.goviiarjournals.orgnih.gov

The NRF2-Keap1 pathway is a major regulator of the cellular antioxidant response and the expression of many Phase II detoxification enzymes, including GSTs and UGTs. mdpi.comjst.go.jpsigmaaldrich.comnih.govmdpi.comnih.govnih.gov Electrophilic compounds like this compound can activate NRF2, leading to its translocation to the nucleus and binding to antioxidant response elements (AREs) in the promoters of target genes. mdpi.commdpi.comnih.gov This transcriptional activation increases the production of detoxification enzymes, thereby enhancing the cell's capacity to detoxify and eliminate this compound and its conjugates. mdpi.comnih.govnih.gov Activation of NRF2 has been shown to enhance the detoxification of electrophilic intermediates that cause DNA adducts, such as BPDE. nih.gov

Compounds like quercetin (B1663063) and isorhamnetin (B1672294) have been shown to reduce BPDE-DNA adducts and intracellular BaP and its metabolites by increasing the expression levels of phase I, II, and III enzymes, and inducing the translocation of AhR and NRF2. mdpi.comnih.gov

Advanced Analytical and Detection Methodologies in Bpde Iii Research

Spectroscopic Techniques for BPDE-III and its Adducts

Synchronous Fluorescence Spectroscopy

Synchronous Fluorescence Spectroscopy (SFS) is a sensitive technique employed for the detection and quantification of BPDE-DNA adducts. SFS involves simultaneously scanning both the excitation and emission monochromators with a fixed wavelength difference (Δλ). This approach can enhance sensitivity and simplify spectra by reducing scattering and increasing selectivity for specific fluorophores.

Research has demonstrated the utility of SFS with a fixed wavelength difference of 34 nm for quantifying BPDE-DNA adducts. psu.edupsu.edu The fluorescence emission maxima for BPDE-DNA adducts typically occur at 382 nm, while their hydrolysis products, benzo[a]pyrene (B130552) tetrols and triols, show maxima at 379 nm using this Δλ. psu.edu Studies have applied SFS to detect BPDE-DNA adducts in various biological samples, including DNA isolated from human lymphoblasts and peripheral blood lymphocytes, as well as rat liver, kidney, lung, and spleen tissues after exposure to benzo[a]pyrene. psu.edubibliotekanauki.pl

The minimum detectable amount of BPDE moieties in in vitro modified BPDE-DNA using SFS after hydrolysis in HCl has been reported to be as low as 20 fmol in 100 µg of DNA, which is equivalent to approximately 1 adduct per 1.4 x 107 nucleotides. psu.edu The correlation between fluorescence intensity and the amount of BPDE moieties has been shown to be linear within a range of 20 fmol to 1 pmol. psu.edu Acid hydrolysis significantly increases the fluorescence yield of BPDE-DNA, with optimal conditions reported as heating in 0.1 M HCl at 90°C for 3 hours, resulting in up to a 30-fold increase in fluorescence intensity. psu.edu

SFS has been used to compare the levels of BPDE-DNA adducts in different tissues. For instance, studies in rats treated with benzo[a]pyrene showed varying levels of adducts in liver, kidney, lung, and spleen, with different fluorescence peaks observed depending on the tissue. bibliotekanauki.pl While SFS is a useful method for detecting BPDE-DNA adducts and can be applied for biological monitoring, limitations exist in estimating the levels of individual BP-DNA adducts or identifying the specific modified residues in DNA. bibliotekanauki.pl

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with fluorescence detection is a widely used and sensitive method for the analysis of this compound and its adducts, particularly DNA and protein adducts. This technique combines the separation power of HPLC with the high sensitivity of fluorescence detection for compounds with intrinsic fluorescence, such as those derived from benzo[a]pyrene.

HPLC with fluorescence detection is frequently employed to analyze benzo[a]pyrene tetrols, which are hydrolysis products of BPDE-DNA adducts. cdc.govscispace.com The detection limit for tetrols using this method can be as low as 10-15 mol per sample. cdc.gov For instance, a detection limit of approximately 0.3 fmol of tetrols has been achieved in the analysis of human hair follicles. cdc.gov In human lung tissues, a detection limit of 6 pg benzo[a]pyrene-tetrol/mL, equivalent to 1 adduct in 108 nucleotides, has been reported with recoveries ranging from 26% to 66%. cdc.gov

This method has been successfully applied to detect anti-BPDE-DNA adducts in mononuclear white blood cells from humans exposed to PAHs. oup.comoup.com A specific HPLC/fluorescence assay has been developed and validated for quantifying anti-BPDE-DNA adducts in human tissues and rat tissues exposed to benzo[a]pyrene. oup.comoup.com This assay allows for the specific identification of B[a]P tetrol I-1, which is derived from the acid hydrolysis of anti-BPDE-DNA adducts. oup.com The sensitivity of this method has been reported to be 2 adducts/108 nucleotides using 100 µg of DNA. oup.com Compared to 32P-post-labelling, HPLC/fluorescence offers the advantage of identifying BPDE isomers, which can be valuable in risk assessment. oup.com

HPLC with fluorescence detection has also been used to analyze benzo[a]pyrene-albumin adducts in exposed rats. nih.gov After acid hydrolysis of albumin, fluorescent peaks corresponding to benzo[a]pyrene-tetrahydrotetrol isomers and other fluorescent materials were separated and detected. nih.gov Synchronous fluorescence analysis of fractions from these HPLC separations showed fluorescence spectra characteristic of benzo[a]pyrene tetrols. nih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) techniques provide powerful tools for the characterization and quantification of this compound and its adducts, offering high specificity and sensitivity, particularly when coupled with separation techniques.

Gas Chromatography-Mass Spectrometry (GC/MS) for Hydrolysis Products

Gas Chromatography-Mass Spectrometry (GC/MS) is a technique commonly used for the separation and identification of volatile and semi-volatile compounds. While this compound itself may not be directly amenable to GC due to its relatively low volatility and thermal lability, GC/MS is highly valuable for analyzing its more volatile hydrolysis products, such as benzo[a]pyrene tetrols. nih.govmdpi.com

GC/MS, particularly with negative chemical ionization (NCI) and selected ion monitoring (SIM) modes or tandem MS (GC-MS/MS), offers high sensitivity and selectivity for the analysis of these hydrolysis products in complex matrices. nih.govthermofisher.comresearchgate.net A highly sensitive GC-NICI-MS/MS method has been developed for the quantification of urinary BaP-(7R,8S,9R,10S)-tetrol ((+)-BPT I-1), a hydrolysis product of BPDE. nih.gov This method showed excellent accuracy, precision, and sensitivity, with a lower limit of quantification (LLOQ) of 50 pg/L in urine. nih.gov

GC/MS analysis of hydrolysis products often requires sample preparation steps, including extraction and sometimes derivatization to increase volatility and improve chromatographic separation. mdpi.com The method for quantifying urinary BPT I-1 involved a simple and highly sensitive GC-NICI-MS/MS approach. nih.gov Studies have shown that BPT I-1 levels in urine can be a suitable biomarker to distinguish individuals exposed to benzo[a]pyrene, such as cigarette smokers and occupationally exposed workers, from non-exposed individuals. nih.gov For instance, significantly higher concentrations of BPT I-1 were found in the urine of combustible cigarette users and occupationally exposed workers compared to users of potentially reduced-risk products and non-users. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a hyphenated technique that combines the high separation efficiency of capillary electrophoresis with the sensitive detection and identification capabilities of mass spectrometry. chromatographytoday.comwikipedia.org CE-MS is particularly useful for analyzing polar and charged molecules, such as DNA adducts, which may be challenging to analyze by GC/MS or even standard HPLC-MS.

CE-MS has been applied to the analysis of BPDE-DNA adducts. researchgate.netresearchgate.net This technique allows for the separation of different DNA adducts based on their charge-to-size ratio in the capillary, followed by their detection and characterization by mass spectrometry. chromatographytoday.comwikipedia.org CE-MS offers advantages such as high resolving power, speed, and the requirement of minimal sample volumes (nanoliters). chromatographytoday.comwikipedia.org

Research has demonstrated the use of CE-MS for the identification and characterization of BPDE-DNA adducts formed in vitro. researchgate.net By using capillary zone electrophoresis coupled with negative-ion electrospray ionization-mass spectrometry (CZE-(-)-ESI-MS) in conjunction with sample stacking, researchers were able to detect and identify not only the well-known BPDE-dGMP adduct but also BPDE-dAMP and BPDE-dCMP adducts, which were detected for the first time using this method. researchgate.net The presence of characteristic fragment ions in the mass spectra provided information about the adduction site on the nucleobase. researchgate.net

While CE-MS is a powerful tool, the analysis of low levels of DNA adducts typically requires efficient sample preparation steps to remove bulk non-adducted nucleotides, enzymes, and salts and to enrich the adducts prior to CE/MS analysis. researchgate.net Recent developments in CE-MS, including improved interfaces and capillary coatings, have enhanced its reproducibility and sensitivity for the analysis of various biomolecules, including proteins and peptides, and its application in biomarker discovery and clinical analysis. nih.govnih.gov

Cell-Based and In Vitro Assays for DNA Damage and Repair Monitoring

In Vivo Excision Assays for Nucleotide Excision Repair

In vivo excision assays are designed to directly monitor the process of nucleotide excision repair by detecting the excised oligonucleotide fragments containing DNA damage. These assays provide insights into the efficiency and kinetics of NER in living cells.

An improved in vivo excision assay has been developed that does not rely on immunoprecipitation with antibodies against repair factors or DNA lesions. nih.gov This modified assay has been applied to examine the repair of DNA damage induced by various carcinogenic chemicals, including BPDE. nih.gov In this method, cells treated with BPDE are processed to isolate excised oligonucleotides. nih.gov These excised fragments, typically 25 to 32 nucleotides in length for bulky adducts, can then be detected and analyzed. pnas.org

Studies using in vivo excision assays have shown that BPDE damage excision is detectable in various mammalian cell lines, including human fibroblasts. nih.gov The kinetics of formation and degradation of BPDE oligomer excision products can also be analyzed using these assays. nih.gov

Phosphor-Imaging Technology for Adduct Quantification

Phosphor-imaging technology is a sensitive method used for the quantification of radiolabeled DNA adducts, often in conjunction with the 32P-postlabeling assay. The 32P-postlabeling assay is a widely used method for studying DNA adducts due to its high sensitivity, requiring only low amounts of DNA. aacrjournals.org

In the 32P-postlabeling assay, DNA is enzymatically digested, and the modified nucleotides containing the adducts are labeled with a radioactive phosphate (B84403) group (32P). These radiolabeled adducts are then separated, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Phosphor-imaging technology is used to detect and quantify the radioactivity associated with the separated adducts. nih.govaacrjournals.orgoup.com

For the quantification of BPDE-DNA adducts using phosphor-imaging, standards of [3H]BPDE-modified DNA with known modification levels are typically run in parallel. nih.govaacrjournals.orgoup.com By comparing the radioactivity of the adduct spots in the samples to that of the standards, the level of BPDE-DNA adducts can be determined. nih.govoup.com Phosphor-imaging technology can achieve detection limits as low as 1 adduct per 10^9 nucleotides. aacrjournals.orgoup.com

Research findings using phosphor-imaging have shown varying levels of BPDE-DNA adducts in different tissues and in response to different exposure levels. For example, studies in mice exposed to BaP showed higher adduct levels in the aorta and lung compared to the liver nih.gov. In human studies using 32P-postlabeling and phosphor-imaging, adduct levels in smokers were found to be higher than in nonsmokers aacrjournals.org.

Data on BPDE-DNA adduct levels quantified by phosphor-imaging:

| Sample Type | Exposure | Adduct Level (adducts/10^8 nucleotides) | Method | Citation |

| Mouse Aorta | Acute BaP | 16.0 ± 1.1 | 32P-postlabeling + Phosphor-imaging | nih.gov |

| Mouse Lung | Acute BaP | 14.5 ± 0.8 | 32P-postlabeling + Phosphor-imaging | nih.gov |

| Mouse Liver | Acute BaP | 6.0 ± 0.6 | 32P-postlabeling + Phosphor-imaging | nih.gov |

| Human Smokers | Tobacco Smoke | 1.8 - 5.6 | 32P-postlabeling + Phosphor-imaging | aacrjournals.org |

| Human Nonsmokers | Environmental PAH | 0.3 - 1.9 | 32P-postlabeling + Phosphor-imaging | aacrjournals.org |

Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)

Capillary electrophoresis (CE) coupled with laser-induced fluorescence (LIF) detection is a powerful and sensitive technique for the analysis of DNA adducts, including those formed by this compound. CE offers advantages such as fast analysis time, high separation efficiency, and low sample volume requirements. scielo.br

CE-LIF allows for the separation of DNA fragments or modified nucleotides based on their charge and size, and the use of LIF provides high sensitivity for detecting fluorescently labeled or naturally fluorescent analytes. scielo.brnih.gov BPDE-DNA adducts exhibit native fluorescence, which can be exploited for detection using a UV laser at an appropriate excitation wavelength, such as 325 nm. scielo.brresearchgate.net

CE-LIF has been applied for the sensitive detection and quantification of deoxyguanosine monophosphate - benzo[a]pyrenediol epoxide (dGMP-BPDE), a key biomarker for human exposure to carcinogenic PAHs. scielo.br A modified CE-LIF instrument using a He/Cd UV laser (325 nm) has demonstrated linearity over three decades in concentration and a detection limit of 2.5 × 10^-9 mol L^-1 for dGMP-BPDE. scielo.brresearchgate.net This sensitivity allows for the recovery of 1 adduct per 10^7 normal nucleotides. scielo.br

CE-LIF has also been used to study the binding stoichiometry between BPDE-DNA adducts and antibodies. acs.orgnih.gov By separating free oligonucleotides containing BPDE adducts from their complexes with monoclonal antibodies using CE and detecting them with LIF, researchers have demonstrated the formation of 1:1 and 1:2 complexes between the antibody and the DNA adduct, depending on their relative concentrations. acs.orgnih.gov

Furthermore, CE-LIF can be used for accurate DNA fragment sizing, which is relevant for identifying the sequence specificity of DNA damage induced by activated metabolites like BPDE. nih.gov By cleaving DNA at damaged sites and analyzing the resulting fluorescently tagged fragments using a CE-LIF array, the positions of adduct formation can be mapped. nih.gov

While 32P-postlabeling generally offers a lower detection limit (~1 adduct/10^9 nucleotides) compared to some HPLC/fluorescence methods (~0.5-2 adducts/10^8 nucleotides), CE-LIF provides a sensitive alternative, particularly when native fluorescence of the adduct can be utilized. aacrjournals.orgscielo.broup.com

Computational and Theoretical Investigations of Bpde Iii

Molecular Docking Studies of BPDE-III Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when bound to a receptor (e.g., a protein or DNA). This method estimates the binding affinity between the molecules and helps identify key interactions driving complex formation. mdpi.com

Studies have employed molecular docking to investigate the interactions of BPDE, which includes the anti-isomer this compound, with various proteins and nucleic acids. For instance, molecular docking analysis has been used to examine the binding of BPDE to potential proteins within the NF-κB, MAPK, and PI3K/Akt signaling pathways, which are involved in inflammation, cell survival, and proliferation. biorxiv.org

Ligand-Protein Binding Affinities and Interactions

Molecular docking studies provide valuable information on the binding affinities of this compound to target proteins and the specific interactions involved. Binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), indicates the strength of the interaction between the ligand and the protein. wikipedia.orgroyalsocietypublishing.org

Research indicates that BPDE can exhibit moderate to significant binding affinities for various proteins. For example, molecular docking studies of BPDE binding to proteins in the NF-κB, MAPK, and PI3K/Akt pathways revealed moderate binding affinity with NF-κB (-6.11 kcal/mol). biorxiv.org Higher binding affinities were observed within the MAPK and PI3K/Akt pathways for proteins such as CDK1 (-7.46 kcal/mol), LOX (-7.47 kcal/mol), and CDK6 (-6.84 kcal/mol). biorxiv.org These findings suggest that BPDE's influence on tumor progression may involve the activation of these pathways in addition to NF-κB. biorxiv.org

Detailed interaction analysis from docking studies can identify the specific amino acid residues in the protein that interact with this compound through various forces, including hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, docking studies of BPDE with Polymerase eta (Pol η) showed hydrogen bond interactions with residues Lys143(A) and Asn167(B). biorxiv.org Interactions with HMGB1 involved hydrogen bonds with Glu49(A) and Trp53(A). biorxiv.org Docking with CDK6 showed hydrogen bonds with Val247(A) and hydrophobic interactions with residues like Glu240(A) and Trp243(A). biorxiv.org

Table 1 summarizes some reported binding affinities from molecular docking studies involving BPDE (including likely the anti-isomer).

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Examples) | Citation |

| NF-κB | -6.11 | Not specified in snippet | biorxiv.org |

| CDK1 (MAPK/PI3K/Akt pathway) | -7.46 | Not specified in snippet | biorxiv.org |

| LOX (MAPK/PI3K/Akt pathway) | -7.47 | Not specified in snippet | biorxiv.org |

| CDK6 (MAPK/PI3K/Akt pathway) | -6.84 | Val247(A), Glu240(A), Trp243(A) | biorxiv.org |

| Pol η | Not specified in snippet | Lys143(A), Asn167(B) | biorxiv.org |

| HMGB1 | Not specified in snippet | Glu49(A), Trp53(A) | biorxiv.org |

Interactions with Nucleic Acids and DNA Repair Proteins

This compound is known for its strong interaction with DNA, primarily forming covalent adducts with guanine (B1146940) bases. nih.govbiointerfaceresearch.comnih.gov Computational studies, including docking, are used to understand the preferential binding sites and the nature of these interactions.

Molecular docking and modeling studies have explored the interaction of BPDE with DNA, focusing on the formation of bulky adducts. nih.govbiointerfaceresearch.com These adducts are recognized and processed by DNA repair pathways, particularly the nucleotide excision repair (NER) pathway. nih.govbiointerfaceresearch.com Computational approaches can also investigate the interactions between BPDE-modified DNA and DNA repair proteins to understand how these proteins recognize and act upon the damage. biointerfaceresearch.comfrontiersin.org While the provided search results specifically mention computational exploration of dibenzo[a,l]pyrene (B127179) interaction with DNA and NER pathway proteins, the principles and methodologies are applicable to this compound due to its similar mechanism of DNA adduction as a bulky lesion. biointerfaceresearch.com Studies have shown that BPDE treatment can lead to transcriptional repression of mismatch repair (MMR) and RAD51 gene activity, impacting DNA repair. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a time-dependent view of molecular systems, allowing researchers to study the conformational changes of molecules and the dynamics of their interactions. diva-portal.orgnih.gov For this compound, MD simulations are crucial for understanding how its binding to DNA or proteins affects their structures and how the complex behaves over time.

MD simulations have been used to study the behavior of BPDE-DNA adducts in solution. For example, simulations of excimer-forming (+)-anti-BPDE-DNA adducts in aqueous solution showed that the BPDE chromophores exhibited a relative geometry favorable for excimer formation. nih.gov The simulations also indicated that the local DNA structure at the adduct position was considerably distorted, and the helix axis was bent. nih.gov The modified bases were found to be paired through a stable single non-Watson Crick type of hydrogen bond. nih.gov

MD simulations can also complement docking studies by providing insights into the stability of the docked complexes and the conformational changes that occur upon binding. nih.govresearchgate.net This dynamic perspective is essential for a more complete understanding of the binding process compared to the static nature of docking.

Quantum Chemical Calculations for Reactivity and Electronic Properties (e.g., DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and properties of molecules at a fundamental level. mdpi.comnih.govepfl.ch These calculations can provide insights into why this compound is highly reactive, particularly its epoxide ring, which is responsible for forming covalent bonds with DNA. nih.govbiointerfaceresearch.com

DFT calculations can be used to determine the electronic properties of this compound, such as molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and electrostatic potential. These properties are directly related to a molecule's reactivity and its propensity to interact with other molecules. nih.govepfl.ch For instance, understanding the electrophilic nature of the epoxide carbon in this compound through quantum chemical calculations helps explain its reaction with nucleophilic sites in DNA bases, such as the N2 position of guanine. nih.govbiointerfaceresearch.com

While the provided search results include examples of quantum chemical calculations applied to other compounds like halogenated tubercidin (B1682034) derivatives and carbon-nitrogen compounds, the methodology is directly applicable to studying the electronic structure and reactivity of this compound. mdpi.comnih.gov These calculations can provide detailed information about bond energies, transition states, and reaction pathways involved in the formation of BPDE-DNA adducts.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. wikipedia.orgijpsr.com Similarly, Quantitative Structure-Property Relationship (QSPR) models relate molecular structure to a chemical property. wikipedia.org These methods can be used to predict the activity or properties of new compounds based on the relationships derived from known compounds.

In the context of this compound, QSAR and QSPR studies could potentially be used to:

Predict the reactivity of different BPDE isomers or related polycyclic aromatic hydrocarbon (PAH) metabolites based on their structural features.

Model the binding affinity of this compound to various proteins or DNA sequences based on its molecular descriptors.

Predict the potential for DNA adduct formation or mutagenicity based on structural properties.

While the search results discuss QSAR applications for other compounds like polybrominated diphenyl ethers (PBDEs) and benzimidazole (B57391) derivatives, the principles are relevant to this compound. mdpi.comnih.govnih.govresearchgate.netpjoes.commdpi.com QSAR models utilize various molecular descriptors, which can be calculated from the 2D or 3D structure of the molecule, to build predictive models. wikipedia.orgresearchgate.net

In Silico Prediction of Metabolic Enzyme Specificities and Substrate Interactions

In silico methods can be used to predict how metabolic enzymes might interact with and metabolize this compound. This is important because the metabolic activation of benzo[a]pyrene (B130552) by cytochrome P450 enzymes and epoxide hydrolase leads to the formation of this compound. nih.gov

Computational tools can predict the binding sites of this compound within metabolic enzymes and estimate the likelihood of a reaction occurring. mdpi.comwikipedia.orgelifesciences.orgbyjus.comnih.gov Molecular docking and MD simulations can be used to study the interaction of this compound with enzymes like cytochrome P450s (e.g., CYP1A1) involved in its formation and potentially other enzymes involved in its detoxification or further metabolism. nih.govresearchgate.netkcl.ac.uk These studies can help understand enzyme specificity and identify potential metabolic pathways. elifesciences.orgbyjus.com

While the search results provide examples of in silico studies on enzyme interactions with other compounds like PBDEs and in the context of metabolic modeling, the application to this compound would involve similar methodologies. elifesciences.orgnih.govresearchgate.net Predicting enzyme specificity involves analyzing the structural complementarity between the enzyme's active site and the substrate (this compound) and the energetics of the binding and catalytic process. byjus.com

Network Analysis and Protein-Protein Interaction (PPI) Profiling Related to this compound Pathways

Computational and theoretical approaches, including network analysis and protein-protein interaction (PPI) profiling, have been employed to elucidate the complex biological pathways affected by exposure to benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), including its isomers like this compound. These methods help in understanding the downstream effects of BPDE on cellular processes by mapping the interactions between proteins whose expression or activity is altered upon exposure.

Studies have utilized bioinformatics tools to construct in silico PPI networks based on genes exhibiting significant changes in expression following BPDE exposure. For instance, research on normal human lung fibroblasts exposed to BPDE revealed alterations in the expression of genes primarily associated with the cell cycle, DNA repair, and stress-response pathways. A PPI network constructed from these differentially expressed genes indicated the downregulation of proteins involved in replication and mitosis, while proteins that inhibit G1/S and G2/M transitions were upregulated nih.gov. This suggests that BPDE can induce cell cycle arrest through modulating the interactions and activities of key cell cycle regulators.

Further network analysis has pointed to the involvement of specific signaling cascades. BPDE has been shown to induce p53-dependent signaling mediated through the JNK pathway nih.gov. This highlights a critical protein interaction axis in the cellular response to BPDE-induced DNA damage and stress. Another study indicated that BPDE exposure can induce alterations in proteins related to the HMGB1 pathway researchgate.net.

Investigations into the effects of BPDE on HepG2 cells have demonstrated that this compound influences the expression of genes linked to cell energetics, DNA repair, and apoptotic pathways researchgate.net. Additionally, BPDE has been implicated in the deregulation of metastatic markers and the activation of inflammatory pathways, including NF-κβ signaling and cytokine–cytokine receptor interaction networks researchgate.net. These findings underscore the broad impact of BPDE on interconnected cellular networks governing survival, proliferation, and inflammatory responses.

While studies in model organisms like Drosophila melanogaster have shown that BPDE can affect enzymes such as Glutathione-S-Transferase (GST) and Acetylcholinesterase (AChE), indicating potential protein targets, the direct PPI networks in human cells related to these specific enzymes in the context of this compound exposure require further detailed mapping researchgate.net.

The construction and analysis of PPI networks provide a systems-level view of how BPDE perturbs cellular homeostasis by identifying key interacting proteins and affected pathways. Tools such as Cytoscape and STRING are commonly used for visualizing and analyzing these complex interaction networks, helping to identify potential hub proteins that play central roles in the cellular response to BPDE nih.gov.

Based on the research findings, the following table summarizes some of the key pathways and associated biological processes identified through network analysis and gene expression profiling in relation to BPDE exposure:

| Affected Pathway/Process | Associated Biological Functions |

| Cell Cycle Regulation | Replication, Mitosis, G1/S and G2/M Transitions |

| DNA Repair | Maintenance of genomic integrity |

| Stress Response | Cellular defense mechanisms against damage |

| p53 Signaling Pathway | DNA damage response, cell cycle arrest, apoptosis |

| JNK Signaling Pathway | Stress response, apoptosis, inflammation |

| HMGB1 Pathway | Inflammation, cell death, DNA repair |

| Cell Energetics | Metabolic processes providing energy for cellular functions |

| Apoptotic Pathways | Programmed cell death |

| Inflammatory Pathways (NF-κβ, Cytokine) | Immune response, inflammation |

| Metastatic Markers | Processes related to cancer progression and spread |

These network and PPI analyses contribute significantly to understanding the molecular mechanisms by which BPDE exerts its toxic and carcinogenic effects, highlighting interconnected pathways and potential protein targets for further investigation.

Environmental Distribution and Mechanistic Exposure Research of Bpde Iii Precursors

Sources and Environmental Pathways of Polycyclic Aromatic Hydrocarbons (PAHs) Relevant to BPDE-III Formation

Polycyclic aromatic hydrocarbons (PAHs) are widespread environmental contaminants largely originating from anthropogenic activities, although some natural sources exist frontiersin.orgnih.gov. Their inherent properties, such as heterocyclic aromatic ring structures, hydrophobicity, and thermostability, contribute to their persistence in the environment frontiersin.org. PAHs are formed primarily through the incomplete combustion of organic materials frontiersin.orgpjoes.com.

Combustion Byproducts and Industrial Emissions

Historically, industrial processes were considered the dominant source of PAH emissions, but more recent evaluations indicate that domestic fuel and coal combustion are now responsible for a larger proportion of total PAH release in some regions pjoes.com.

Research on Mechanistic Aspects of PAH Exposure and Cellular Uptake of this compound

Once PAHs enter the body through ingestion, inhalation, or dermal contact, they are metabolized in various organs, including the liver and kidneys cdc.gov. Metabolism also occurs in other tissues such as the adrenal glands, testes, thyroid, lungs, skin, sebaceous glands, and small intestines cdc.gov. PAHs are initially transformed into epoxides, which are then converted to dihydrodiol derivatives and phenols cdc.gov. These metabolites can be further conjugated and excreted cdc.gov.

The carcinogenic actions of Benzo[a]pyrene (B130552) (BaP), a key precursor to this compound, are attributed to its metabolic activation to form reactive intermediates, particularly diol-epoxides like BPDE atsjournals.orgnih.gov. BPDE is considered an ultimate carcinogen that can form covalent adducts with cellular macromolecules such as DNA and proteins atsjournals.orgaacrjournals.org.

Research has investigated the cellular uptake of PAHs. Studies using tritiated PAHs have shown that uptake by cell lines from delipidated or serum-free medium varies linearly with concentration epa.gov. However, the incorporation of PAHs bound to low-density lipoproteins (LDLs) was found to be significantly less and varied nonlinearly at higher lipoprotein concentrations epa.gov. The presence of PAHs in the LDL preparation did not affect the binding of labeled lipoprotein to receptor-positive cells epa.gov.

BPDE itself has been shown to acutely increase intracellular calcium levels in untransformed human airway epithelial cells at a threshold concentration atsjournals.org. Prior exposure to BPDE can render these cells less sensitive to subsequent BPDE exposure, suggesting the induction of persistent changes in calcium signaling pathways atsjournals.org. While the half-life of BPDE is very short, the observed changes after prior exposure may be due to the formation of DNA/RNA/protein adducts rather than acute changes in calcium levels atsjournals.org.

Biomonitoring Methodologies for Research on this compound Adducts as Exposure Markers in Biological Samples

Biomonitoring is a valuable tool for assessing exposure to environmental contaminants like PAHs aacrjournals.orgresearchgate.net. Various biomarkers can be used, including urinary PAH metabolites and adducts formed by reactive PAH metabolites with cellular macromolecules aacrjournals.orgresearchgate.net.

BPDE, the ultimate carcinogen of BaP, forms covalent adducts with DNA and proteins such as albumin and hemoglobin, which can serve as surrogate biomarkers for internal exposure to BPDE aacrjournals.org.

Several methodologies have been developed and applied for the detection and quantification of BPDE adducts in biological samples:

DNA Adduct Detection: Methods for detecting DNA adducts include 32P-postlabeling, immunochemical methods (such as ELISA), HPLC, and mass spectrometric methods oup.comspringernature.com. These techniques can detect and quantify adducts in DNA isolated from human tissues, cells, and biofluids springernature.com. Immunohistochemistry (IHC) has also been used to visualize the localization of PAH-DNA adducts in human tissues and semi-quantify their levels researchgate.net. Studies using IHC have shown that PAH-DNA adducts can concentrate in specific epithelial cell types in various tissues researchgate.net.